Pantotenato de metilo

Descripción general

Descripción

Pantothenic acid is a water-soluble vitamin that is essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are crucial for fatty acid metabolism and other biochemical processes . Methyl pantothenate is commonly used in various industrial and pharmaceutical applications due to its stability and bioavailability.

Aplicaciones Científicas De Investigación

Methyl pantothenate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of coenzyme A and other biologically active molecules.

Biology: Studied for its role in cellular metabolism and enzyme function.

Medicine: Investigated for its potential therapeutic effects in wound healing, skin care, and as a dietary supplement.

Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and nutritional products due to its stability and bioavailability

Mecanismo De Acción

Target of Action

Methyl pantothenate, a derivative of pantothenic acid (vitamin B5), primarily targets the biosynthesis of coenzyme A (CoA) in cells . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis of proteins, carbohydrates, and fats .

Mode of Action

Methyl pantothenate interacts with its targets by being a key precursor in the biosynthesis of CoA . It is involved in the enzymatic steps that lead to the formation of CoA, a process that is crucial for various metabolic pathways .

Biochemical Pathways

The biochemical pathway affected by methyl pantothenate is the CoA biosynthetic pathway . This pathway involves nine enzymes: four to synthesize pantothenate (Pan) from L-aspartate and α-ketoisovalerate; five to synthesize CoA from Pan and pantetheine (PantSH) . The CoA produced is then involved in a myriad of metabolic reactions, including the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .

Pharmacokinetics

It is known that absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . The terminal half-life averaged 225 hours . Food delayed absorption by 2 hours and increased the area under the curve (AUC) by 55% .

Result of Action

The result of methyl pantothenate’s action is the production of CoA, a vital molecule in numerous metabolic reactions . CoA is essential for cellular energy production and for the synthesis and degradation of proteins, carbohydrates, and fats .

Action Environment

The action of methyl pantothenate can be influenced by various environmental factors. For instance, the presence of food can delay the absorption of the compound and increase its bioavailability . Additionally, the efficacy of methyl pantothenate can be affected by the presence or absence of certain enzymes involved in the CoA biosynthetic pathway .

Análisis Bioquímico

Biochemical Properties

Methyl pantothenate plays a significant role in biochemical reactions, primarily through its involvement in the synthesis of CoA . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis of phospholipids and the degradation of fatty acids . The enzymes and proteins that interact with methyl pantothenate are primarily those involved in these metabolic processes .

Cellular Effects

Methyl pantothenate influences cell function by contributing to the production of CoA, which is essential for cellular energy production and various metabolic processes . It can impact cell signaling pathways, gene expression, and cellular metabolism through its role in these processes .

Molecular Mechanism

The molecular mechanism of action of methyl pantothenate primarily involves its conversion to CoA. This process includes binding interactions with various biomolecules, potential activation or inhibition of enzymes, and changes in gene expression related to metabolism .

Metabolic Pathways

Methyl pantothenate is involved in the metabolic pathway that produces CoA . This pathway involves several enzymes and cofactors and can affect metabolic flux and metabolite levels .

Subcellular Localization

Given its role in CoA production, it is likely to be found wherever CoA is synthesized and utilized within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl pantothenate can be synthesized through the esterification of pantothenic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of pantothenic acid to methyl pantothenate .

Industrial Production Methods: In industrial settings, the production of methyl pantothenate often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or crystallization to obtain high-purity methyl pantothenate suitable for pharmaceutical and cosmetic applications .

Análisis De Reacciones Químicas

Types of Reactions: Methyl pantothenate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, methyl pantothenate can hydrolyze back to pantothenic acid and methanol.

Oxidation: Methyl pantothenate can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Hydrolysis: Pantothenic acid and methanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Pantothenic Acid: The parent compound of methyl pantothenate, essential for coenzyme A synthesis.

Calcium Pantothenate: A more stable salt form of pantothenic acid used in dietary supplements.

Pantothenol: An alcohol analog of pantothenic acid, commonly used in skin care products.

Uniqueness: Methyl pantothenate is unique due to its ester form, which provides greater stability and bioavailability compared to pantothenic acid. This makes it particularly useful in pharmaceutical and cosmetic formulations where stability is crucial .

Propiedades

IUPAC Name |

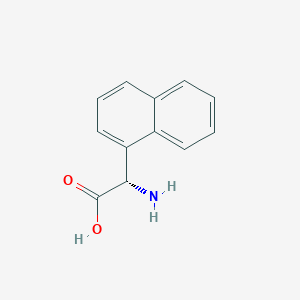

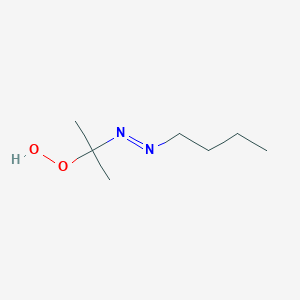

methyl 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOLPZAHXIRZLN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198745 | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50692-78-9 | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050692789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl pantothenate act as a pantothenic acid antagonist?

A1: Methyl pantothenate, specifically the omega-methyl pantothenate isomer, acts as a pantothenic acid antagonist by competitively inhibiting its utilization in biological systems. [, ] While the exact mechanism remains unclear, research suggests that the methyl group substitution hinders the incorporation of methyl pantothenate into coenzyme A, an essential cofactor for various metabolic processes. [] This leads to a functional pantothenic acid deficiency, even in the presence of pantothenic acid itself.

Q2: What are the observed effects of methyl pantothenate on animal models?

A2: Studies utilizing methyl pantothenate in animal models, particularly mice and rats, have demonstrated its ability to induce pantothenic acid deficiency symptoms. These symptoms include reduced growth rate, the development of "spectacle eyes" in mice, and alterations in lipid metabolism. [, ] The severity of these effects appears to be dose-dependent and can be reversed by administering sufficient amounts of pantothenic acid. []

Q3: What is the significance of the structural difference between pantothenic acid and methyl pantothenate?

A3: The key structural difference lies in the substitution of a hydrogen atom with a methyl group in the terminal group of the pantoyl portion of methyl pantothenate. [] This seemingly minor alteration significantly impacts the molecule's biological activity, rendering it incapable of effectively substituting pantothenic acid in coenzyme A biosynthesis. [] This highlights the importance of specific structural features for the biological function of vitamins and their analogs.

Q4: Are there any known instances where methyl pantothenate failed to induce pantothenic acid deficiency?

A4: Yes, some studies have reported difficulties in replicating the pantothenic acid deficiency effects of methyl pantothenate in rats. [] This discrepancy might be attributed to factors such as variations in experimental conditions, animal strains, or the specific isomer of methyl pantothenate used. Further research is necessary to elucidate the factors influencing the efficacy of methyl pantothenate as a pantothenic acid antagonist.

Q5: What research applications benefit from using methyl pantothenate?

A5: Despite its antagonistic properties, methyl pantothenate serves as a valuable tool in nutritional and metabolic research. [] By inducing a controlled pantothenic acid deficiency, researchers can investigate the roles of pantothenic acid and coenzyme A in various physiological processes, including lipid metabolism, energy production, and cellular growth. [] This knowledge contributes to a better understanding of nutritional requirements and potential therapeutic interventions for pantothenic acid deficiency-related disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)

![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)